molecular formula C6H9ClN2S2 B1394180 5-(Butylthio)-3-chloro-1,2,4-thiadiazole CAS No. 36955-36-9

5-(Butylthio)-3-chloro-1,2,4-thiadiazole

Cat. No. B1394180
CAS RN: 36955-36-9
M. Wt: 208.7 g/mol
InChI Key: PHIWHXONOUBGAH-UHFFFAOYSA-N
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Description

5-(Butylthio)-3-chloro-1,2,4-thiadiazole (BTCTD) is a sulfur-containing heterocyclic compound that has shown potential in a variety of scientific and industrial applications. BTCTD has a wide range of applications in the fields of organic synthesis, chemical catalysis, and materials science. It can be used as an intermediate for the synthesis of a variety of compounds, as a catalyst for various organic reactions, and as a building block for the fabrication of materials with tailored properties.

Scientific Research Applications

Fungicidal Properties

5-(Butylthio)-3-chloro-1,2,4-thiadiazole derivatives have been synthesized and investigated for their potential fungicidal properties. A study revealed that derivatives like 5-(4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3,4-thiadiazole-2-thione displayed significant fungicidal activity against diseases such as rice sheath blight, a prevalent disease affecting rice crops in China (Chen, Li, & Han, 2000).

Anticancer Potential

Thiadiazole derivatives incorporating the 1,3,4-thiadiazole moiety have been studied for their pharmacological activities, with a particular focus on anticancer potential. Novel thiazole and 1,3,4-thiadiazole derivatives demonstrated potent anticancer activities, indicating a promising pathway for the development of new therapeutic agents (Gomha et al., 2017).

Corrosion Inhibition

Derivatives of 5-(Butylthio)-3-chloro-1,2,4-thiadiazole have been synthesized and tested as corrosion inhibitors. In particular, the inhibitive and adsorption behavior of these derivatives on carbon steel in CO2-saturated oilfield produced water was investigated, showing their effectiveness in reducing corrosion through chemisorption (Zhang, Hou, & Zhang, 2020).

Synthetic Chemistry

In the realm of synthetic chemistry, 5-(Butylthio)-3-chloro-1,2,4-thiadiazole derivatives have been utilized in various synthesis processes. For instance, they were involved in Suzuki-Miyaura coupling reactions, highlighting their utility in creating structurally diverse compounds useful in further chemical research and potential applications (Farahat & Boykin, 2012).

properties

IUPAC Name

5-butylsulfanyl-3-chloro-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2S2/c1-2-3-4-10-6-8-5(7)9-11-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIWHXONOUBGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC(=NS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676582
Record name 5-(Butylsulfanyl)-3-chloro-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Butylthio)-3-chloro-1,2,4-thiadiazole

CAS RN

36955-36-9
Record name 5-(Butylsulfanyl)-3-chloro-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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